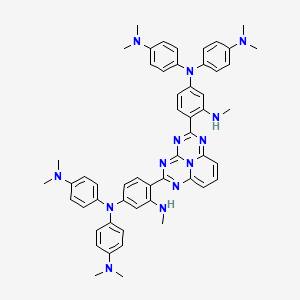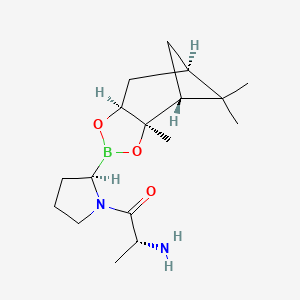![molecular formula C18H18BrN3O2 B13839708 3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide is a complex organic compound that serves as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the production of 9-Oxo Epinastine Hydrochloride, a metabolite and decomposition product of Epinastine, which is an antihistamine and mast cell stabilizer used in eye drops for the treatment of allergic conjunctivitis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide involves multiple steps. One common method includes the reaction of dibenzo[c,f]imidazo[1,5-a]azepine with dioxolan in the presence of a suitable catalyst. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in pharmaceutical synthesis.
Applications De Recherche Scientifique
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its role in the synthesis of antihistamines and other therapeutic agents.
Industry: Utilized in the production of high-value chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide involves its interaction with specific molecular targets. It acts as an intermediate in the synthesis of compounds that stabilize mast cells and inhibit histamine release, thereby reducing allergic reactions. The molecular pathways involved include the inhibition of histamine receptors and stabilization of cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,13b-Dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepine-3-amine
- 2-Methyl-2,3,9,13b-tetrahydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine
Uniqueness
3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2’-[1,3]dioxolan]-1-amine Hydrobromide is unique due to its spirocyclic structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of pharmaceutical agents.
Propriétés
Formule moléculaire |
C18H18BrN3O2 |
|---|---|
Poids moléculaire |
388.3 g/mol |
Nom IUPAC |
spiro[1,3-dioxolane-2,13'-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene]-5'-amine;hydrobromide |
InChI |
InChI=1S/C18H17N3O2.BrH/c19-17-16-12-5-1-2-6-13(12)18(22-9-10-23-18)14-7-3-4-8-15(14)21(16)11-20-17;/h1-8,16H,9-11H2,(H2,19,20);1H |
Clé InChI |
JMMPKZJDNSHKIG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2(O1)C3=CC=CC=C3C4C(=NCN4C5=CC=CC=C25)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)


![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)


![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)
![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)




![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
